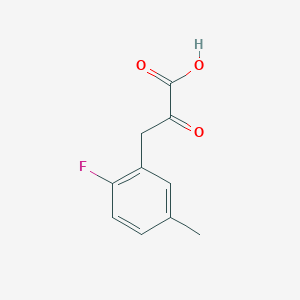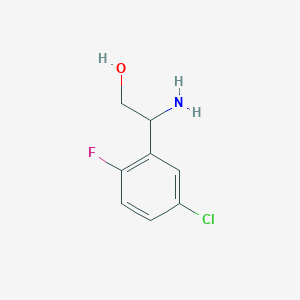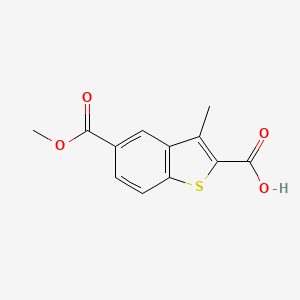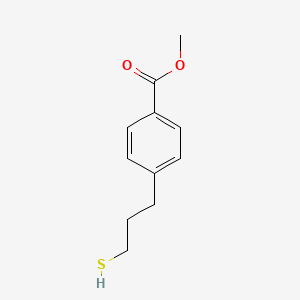![molecular formula C10H22N2O2 B13520060 Ethyl n-[2-(diethylamino)ethyl]glycinate CAS No. 7568-71-0](/img/structure/B13520060.png)
Ethyl n-[2-(diethylamino)ethyl]glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl n-[2-(diethylamino)ethyl]glycinate is a chemical compound with the molecular formula C10H22N2O2. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl ester group and a diethylaminoethyl group attached to a glycine backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl n-[2-(diethylamino)ethyl]glycinate typically involves the reaction of glycine ethyl ester with diethylaminoethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl n-[2-(diethylamino)ethyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or ether under inert atmosphere.
Substitution: Halides, alkoxides; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile, with or without the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, reduction may produce amine derivatives, and substitution reactions can result in various substituted glycinates.
Wissenschaftliche Forschungsanwendungen
Ethyl n-[2-(diethylamino)ethyl]glycinate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of Ethyl n-[2-(diethylamino)ethyl]glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl group can interact with the active sites of enzymes, modulating their activity. Additionally, the compound may influence cellular pathways by altering the function of membrane-bound receptors or ion channels, leading to changes in cellular signaling and function.
Vergleich Mit ähnlichen Verbindungen
Ethyl n-[2-(diethylamino)ethyl]glycinate can be compared with other similar compounds, such as:
Ethyl n-[2-(dimethylamino)ethyl]glycinate: Similar structure but with dimethylamino group instead of diethylamino group, leading to different reactivity and biological activity.
Ethyl n-[2-(diethylamino)ethyl]alaninate: Similar structure but with alanine backbone instead of glycine, resulting in different chemical and biological properties.
Ethyl n-[2-(diethylamino)ethyl]valinate: Similar structure but with valine backbone, which may affect its solubility and interaction with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Eigenschaften
CAS-Nummer |
7568-71-0 |
|---|---|
Molekularformel |
C10H22N2O2 |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
ethyl 2-[2-(diethylamino)ethylamino]acetate |
InChI |
InChI=1S/C10H22N2O2/c1-4-12(5-2)8-7-11-9-10(13)14-6-3/h11H,4-9H2,1-3H3 |
InChI-Schlüssel |
QSYQPIDFQUFGHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid](/img/structure/B13519981.png)

![[(3-Aminopropoxy)methyl]trimethylsilane](/img/structure/B13520000.png)


![1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanaminehydrochloride](/img/structure/B13520013.png)

![Tert-butyl 3-{1-azabicyclo[1.1.0]butan-3-yl}-3-hydroxyazetidine-1-carboxylate](/img/structure/B13520034.png)

![1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B13520043.png)
![2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B13520051.png)



